2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine
Description
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine (molecular formula: C₁₈H₁₂Cl₄N₂O₂S, MW: 462.18) is a pyrimidine derivative characterized by multiple halogenated substituents. The molecule features:
- A 3,4-dichlorobenzylsulfanyl group at position 2, contributing steric bulk and lipophilicity.
- A 3,4-dichlorophenoxy substituent at position 4, enhancing electronic effects through chlorine atoms.
- This compound is synthesized via nucleophilic substitution reactions, with purity exceeding 90% under optimized conditions .
Properties
IUPAC Name |
4-(3,4-dichlorophenoxy)-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl4N2O2S/c1-25-16-8-23-18(27-9-10-2-4-12(19)14(21)6-10)24-17(16)26-11-3-5-13(20)15(22)7-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUGINTWABATOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC(=C(C=C2)Cl)Cl)SCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichlorobenzyl chloride with a suitable thiol to form the corresponding sulfanyl derivative. This intermediate is then reacted with 3,4-dichlorophenol under specific conditions to introduce the phenoxy group. Finally, the methoxypyrimidine moiety is introduced through a cyclization reaction involving appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-efficiency reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the benzyl and phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzyl or phenoxy rings .
Scientific Research Applications
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Position 2 Modifications
Position 4 Modifications
- Target Compound: 3,4-Dichlorophenoxy group provides electron-withdrawing effects and planar geometry .
- Analog 4: 4-Phenoxy group (unsubstituted phenyl) lacks chlorine atoms, decreasing lipophilicity and oxidative stability .
Position 5 Modifications
- Target Compound : Methoxy group offers moderate electron-donating effects.
- Analog 5 : Methylsulfanyl group at position 4 increases hydrophobicity and may enhance membrane permeability .
Physicochemical Properties
Key Observations :
- Lipophilicity : The target compound’s dual 3,4-dichloro groups increase logP compared to analogs with fewer chlorines (e.g., Analog 4) .
- Steric Effects : Analog 2’s 2,6-dichlorobenzyl group creates a more congested structure, which may hinder intermolecular interactions .
- Synthetic Feasibility: Compounds with sulfanyl groups (e.g., Analog 3) often require milder reaction conditions than those with phenoxy linkages .
Biological Activity
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by a unique combination of functional groups, has been investigated for various pharmacological effects, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula : C18H12Cl4N2O2S
- Molecular Weight : 462.2 g/mol
- CAS Number : 339276-15-2
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The presence of the sulfanyl group may facilitate enzyme inhibition, while the dichlorobenzyl and phenoxy groups contribute to its binding affinity to various receptors.
Antimicrobial Activity
Research indicates that compounds similar to 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine exhibit significant antimicrobial properties. A comparative study showed that derivatives with similar structures demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Similar Compounds
| Compound Name | Target Pathogen | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
Anticancer Properties
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The mechanism is thought to involve apoptosis induction in cancer cells through the inhibition of specific signaling pathways. Further research is needed to elucidate these mechanisms and confirm efficacy in clinical settings.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Studies have reported significant inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and managing urea cycle disorders, respectively .
Case Studies
- Study on Enzyme Inhibition : A synthesized derivative of the compound was tested for AChE inhibition, showing an IC50 value of 2.14 µM, indicating strong inhibitory action compared to a standard drug .
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited varying degrees of antibacterial activity against multiple strains, supporting its potential as a lead compound in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
